2-(4-chlorophenoxy)-N'-[(E)-(1-ethyl-1H-pyrazol-4-yl)methylidene]-2-methylpropanehydrazide
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Overview
Description
2-(4-CHLOROPHENOXY)-N-[(E)-1-(1-ETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-METHYLPROPANOHYDRAZIDE is a synthetic organic compound that belongs to the class of hydrazides. These compounds are known for their diverse applications in medicinal chemistry, agriculture, and material science. The presence of a chlorophenoxy group and a pyrazole ring in its structure suggests potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-CHLOROPHENOXY)-N-[(E)-1-(1-ETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-METHYLPROPANOHYDRAZIDE typically involves the following steps:
Formation of the hydrazide: This can be achieved by reacting an appropriate ester with hydrazine hydrate under reflux conditions.
Condensation reaction: The hydrazide is then condensed with an aldehyde or ketone to form the final product. This reaction is usually carried out in the presence of an acid catalyst.
Industrial Production Methods
In an industrial setting, the synthesis might involve:
Large-scale reflux systems: for the initial hydrazide formation.
Continuous flow reactors: for the condensation step to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring or the hydrazide moiety.
Reduction: Reduction reactions can target the carbonyl group in the hydrazide.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Nucleophiles like amines or thiols.
Major Products
Oxidation products: Oxidized derivatives of the pyrazole ring.
Reduction products: Reduced hydrazide derivatives.
Substitution products: Compounds where the chlorine atom in the chlorophenoxy group is replaced by other functional groups.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry.
Material Science:
Biology
Enzyme Inhibition: Potential use as an inhibitor for specific enzymes due to its structural features.
Antimicrobial Activity: The compound may exhibit antimicrobial properties.
Medicine
Drug Development: Potential lead compound for the development of new pharmaceuticals.
Therapeutic Agents: Possible use in the treatment of diseases due to its bioactive properties.
Industry
Agriculture: Potential use as a herbicide or pesticide.
Chemical Manufacturing: Intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-(4-CHLOROPHENOXY)-N-[(E)-1-(1-ETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-METHYLPROPANOHYDRAZIDE likely involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways: Modulation of biochemical pathways related to its target enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenoxy)acetic acid: A herbicide with a similar chlorophenoxy group.
Pyrazole derivatives: Compounds with a pyrazole ring that exhibit various biological activities.
Uniqueness
Structural Features: The combination of a chlorophenoxy group and a pyrazole ring in the same molecule is relatively unique.
Biological Activity: The specific arrangement of functional groups may confer unique biological properties.
Properties
Molecular Formula |
C16H19ClN4O2 |
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Molecular Weight |
334.80 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-N-[(E)-(1-ethylpyrazol-4-yl)methylideneamino]-2-methylpropanamide |
InChI |
InChI=1S/C16H19ClN4O2/c1-4-21-11-12(10-19-21)9-18-20-15(22)16(2,3)23-14-7-5-13(17)6-8-14/h5-11H,4H2,1-3H3,(H,20,22)/b18-9+ |
InChI Key |
SZMJQHUJUBFZGF-GIJQJNRQSA-N |
Isomeric SMILES |
CCN1C=C(C=N1)/C=N/NC(=O)C(C)(C)OC2=CC=C(C=C2)Cl |
Canonical SMILES |
CCN1C=C(C=N1)C=NNC(=O)C(C)(C)OC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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